![molecular formula C17H19FN4O B1375532 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol CAS No. 1012343-82-6](/img/structure/B1375532.png)
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is a synthetic organic compound with a molecular formula of C17H19FN4O. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is substituted with a 4-fluorophenyl group and an amino group, as well as a 3-methylbutan-1-ol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound “2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety in the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is important for cell growth, differentiation, and apoptosis . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 31436 , which is within the optimal range for oral bioavailability
Result of Action
The compound has shown excellent activities against multiple myeloma, a type of blood cancer characterized by dysregulated and proliferative plasma cells . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM, and under similar conditions, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Biochemical Analysis
Biochemical Properties
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with high potency . TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation and apoptosis. The interaction between this compound and TAK1 is characterized by binding to the kinase’s active site, thereby preventing its phosphorylation and subsequent activation .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In multiple myeloma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting TAK1, which in turn affects downstream signaling molecules such as NF-κB and MAPK. These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition leads to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of TAK1. The compound binds to the ATP-binding site of TAK1, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling cascades that are essential for cell survival and proliferation, leading to apoptosis in cancer cells. Additionally, the compound may also affect gene expression by modulating transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of TAK1 and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TAK1 activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated to increase their solubility and facilitate excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may influence the compound’s cellular uptake and efflux, affecting its localization and accumulation . The compound’s distribution is also influenced by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with its target kinase, TAK1 . The compound may also localize to other cellular compartments, such as the nucleus, depending on its post-translational modifications and targeting signals . These localization patterns can influence the compound’s activity and function, as well as its ability to modulate specific signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorobenzylamine and a pyridazine derivative.
Substitution reactions:
Attachment of the 3-methylbutan-1-ol moiety: This step involves the reaction of the intermediate compound with 3-methylbutan-1-ol under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 3-methylbutan-1-ol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-Chlorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
- 2-{[3-(4-Methylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
- 2-{[3-(4-Methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
Uniqueness
The uniqueness of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol lies in the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKVJFIBGKPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
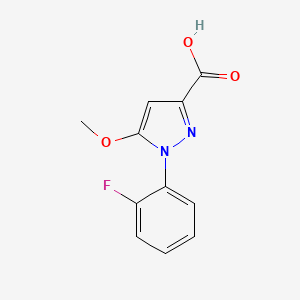
![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
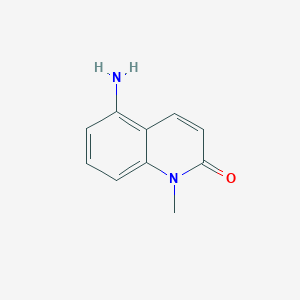
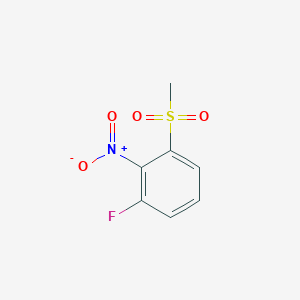

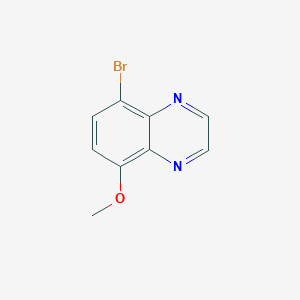
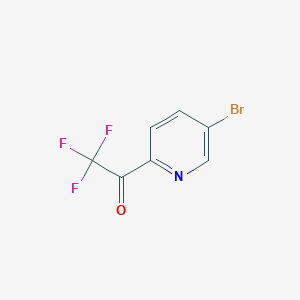
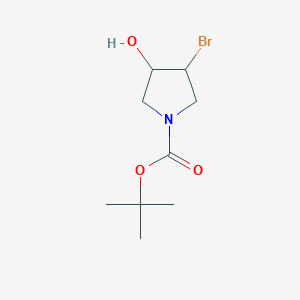
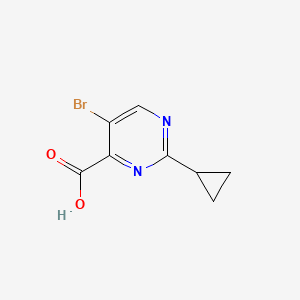
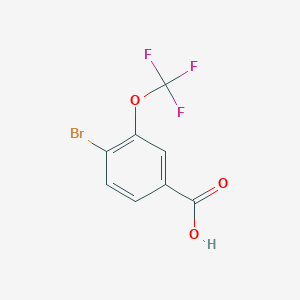
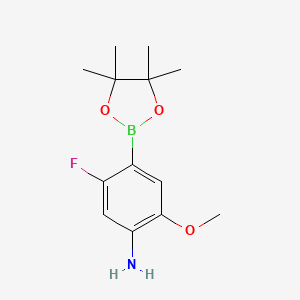

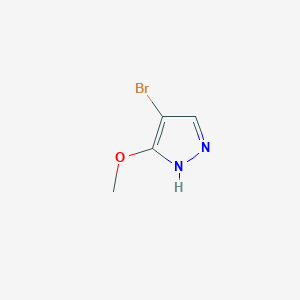
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
